N-Hexanoyl-Biotin-Galactosylceramide: Structural Architecture and Application Guide
N-Hexanoyl-Biotin-Galactosylceramide: Structural Architecture and Application Guide
This guide provides an in-depth technical analysis of N-Hexanoyl-biotin-galactosylceramide , a specialized glycolipid probe used in immunology and drug development.[1][2] It focuses on the bioactive
[1][2]
Executive Summary
N-Hexanoyl-biotin-galactosylceramide (often abbreviated as Biotin-C6-GalCer ) is a synthetic glycolipid conjugate.[1][2] It merges the immunomodulatory core of
Unlike native long-chain ceramides, the modified N-acyl chain (biotinylated hexanoyl group) alters the lipid's solubility and binding kinetics, allowing for versatile in vitro and ex vivo applications without abolishing TCR recognition.[1][2]
Chemical Architecture & Properties[1][2][3][4]
Molecular Identity
The molecule consists of three distinct pharmacophores: the galactose headgroup (specificity), the sphingosine backbone (anchoring), and the biotinylated N-acyl tail (functional handle).[1][2]
| Property | Specification |
| IUPAC Name | N-[6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl]-D-erythro-sphingosine-1-( |
| Common Name | Biotin-C6- |
| Molecular Formula | |
| Molecular Weight | ~801.09 Da |
| Solubility | Soluble in DMSO, DMF, and warm mixtures of Chloroform/Methanol (2:1).[1][2] Poorly soluble in water. |
| Purity Standard |
Structural Breakdown
The chemical structure is defined by the specific linkage of its sub-components.
-
Headgroup (
-Galactose):-
Stereochemistry: The glycosidic bond at C1 is in the
-configuration . This is the critical determinant for iNKT cell activation. The -anomer (found in common sphingolipids) binds CD1d but generally fails to activate the semi-invariant TCR of iNKT cells.[1][2] -
Interaction: The 2', 3', and 4' hydroxyl groups of galactose form hydrogen bonds with the CD1d
2-helix and the NKT TCR CDR3 loop.[1]
-
-
Backbone (Sphingosine):
-
Modified N-Acyl Chain (The "Hexanoyl-Biotin" Linker):
-
Instead of the C26 fatty acid found in KRN7000, this analog features a 6-aminohexanoyl (C6) spacer .[1][2]
-
Linkage: The biotin is amide-linked to the
-amine of the hexanoyl chain. -
Function: This spacer is sufficiently short to fit within the CD1d A'-pocket (or sit near the portal) while positioning the biotin moiety for external interaction, or alternatively, the entire chain acts as a shorter anchor allowing rapid loading.[1][2]
-
Structural Visualization
The following diagram illustrates the connectivity of the molecule.
Figure 1: Schematic connectivity of N-Hexanoyl-biotin-galactosylceramide.[1][2] The C6 spacer connects the ceramide backbone to the biotin tag.
Biological Mechanism & Applications[1][2][4][5]
Mechanism of Action
The utility of N-Hexanoyl-biotin-GalCer relies on its ability to mimic the pharmacological action of
-
CD1d Loading: The lipid tail (Sphingosine + Biotin-C6) inserts into the hydrophobic grooves of the CD1d protein on Antigen Presenting Cells (APCs).[1][2]
-
TCR Recognition: The galactose headgroup remains exposed at the CD1d surface. The invariant TCR (V
24-J 18 in humans) recognizes the galactose-CD1d complex.[1][2][4] -
Avidin/Streptavidin Binding: The biotin moiety, if accessible (depending on the specific binding mode and linker length), allows for the conjugation of fluorophores (Streptavidin-PE) or cross-linking.[1][2]
Key Applications
-
CD1d Tetramer Formation: Used to load soluble CD1d monomers, which are then tetramerized via streptavidin to stain iNKT cells.[1]
-
High-Throughput Screening (HTS): Surface-immobilized streptavidin plates can capture this lipid, creating an array of "artificial APCs" to screen for TCR binding or novel CD1d ligands via competition assays.[1][2]
-
Antibody Targeting: Conjugation with biotinylated antibodies (via an avidin bridge) allows for targeted delivery of the glycolipid to specific B-cell receptors (BCR), enhancing presentation efficiency.[1][2]
Experimental Protocols
Solubilization Protocol
Lipids are hydrophobic and prone to aggregation. Proper solubilization is the single most critical step for experimental success.
Reagents:
Workflow:
-
Reconstitution: Dissolve the lyophilized powder in 100% DMSO to a concentration of 1–2 mg/mL . Vortex vigorously for 30 seconds.[1]
-
Sonication: Sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.
-
Storage: Aliquot into glass vials (avoid plastics that leach plasticizers) and store at -20°C.
-
Working Solution: Immediately before use, dilute the DMSO stock into PBS containing 0.05% Tween-20 (vehicle). Crucial: Do not dilute directly into aqueous buffer without the surfactant or rapid mixing, as the lipid may precipitate.
CD1d Loading & Staining Workflow
This protocol describes the loading of the lipid onto CD1d on the surface of live cells.
Figure 2: Step-by-step workflow for cellular loading of Biotin-C6-GalCer.
Protocol Steps:
-
Cell Prep: Harvest Antigen Presenting Cells (e.g., Dendritic Cells or CD1d-transfected cell lines).[1][2]
-
Pulsing: Resuspend cells at
cells/mL in complete media. Add Biotin-C6-GalCer to a final concentration of 100 ng/mL to 1 g/mL . -
Incubation: Incubate at 37°C, 5%
for 4–16 hours. (Shorter times work for C6 analogs due to faster kinetics).[1][2] -
Wash: Wash cells 3x with PBS + 1% BSA to remove unbound lipid.
-
Assay: Proceed to flow cytometry (staining with anti-CD1d or iNKT TCR tetramers) or co-culture with iNKT hybridomas (measure IL-2 release).[1][2]
References
-
Sakai, T., et al. (1999).[1][2][5] "Syntheses of biotinylated alpha-galactosylceramides and their effects on the immune system and CD1 molecules." Journal of Medicinal Chemistry. Link
-
Naidenko, O. V., et al. (1999).[1][2][5] "Binding and Antigen Presentation of Ceramide-Containing Glycolipids by Soluble Mouse and Human CD1d Molecules." Journal of Experimental Medicine. Link
-
Cayman Chemical. (n.d.).[1][2] "C6 Biotin Galactosylceramide (d18:1/6:0) Product Information." Link
-
Barral, P., et al. (2008).[1][2] "B cell antigen receptor targeting of antigen to CD1d leads to enhanced presentation."[6][7][8] PLOS Biology.[1] Link[1][2]
-
Zhou, D., et al. (2004).[1][2] "Lysosomal glycosphingolipid recognition by NKT cells." Science. Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Molecular Basis for Recognition of CD1d/α-Galactosylceramide by a Human Non-Vα24 T Cell Receptor | PLOS Biology [journals.plos.org]
- 5. Syntheses of biotinylated alpha-galactosylceramides and their effects on the immune system and CD1 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCR targeting of biotin-{alpha}-galactosylceramide leads to enhanced presentation on CD1d and requires transport of BCR to CD1d-containing endocytic compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. academic.oup.com [academic.oup.com]
